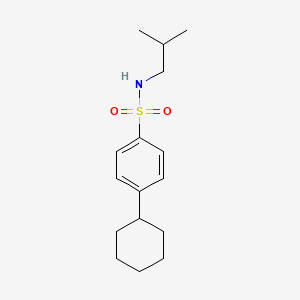![molecular formula C19H22BrN3O2 B12192014 N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B12192014.png)
N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated aromatic ring, a piperazine moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the bromination of 2-methylphenyl compounds. The brominated intermediate is then reacted with piperazine derivatives under controlled conditions to form the desired product. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent piperazine coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide: can be compared with other similar compounds, such as:
- N-(4-chloro-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide
- N-(4-fluoro-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide
- N-(4-iodo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide
These compounds share similar structural features but differ in the halogen atom attached to the aromatic ringThis compound .
Properties
Molecular Formula |
C19H22BrN3O2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H22BrN3O2/c1-14-12-15(20)6-7-16(14)21-19(25)13-22-8-10-23(11-9-22)17-4-2-3-5-18(17)24/h2-7,12,24H,8-11,13H2,1H3,(H,21,25) |
InChI Key |
ZANBWDCSVVBHDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12191941.png)

amine](/img/structure/B12191953.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12191955.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12191968.png)


![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12191976.png)
![(3Z)-1-heptyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12191984.png)
![3,5-dimethyl-1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B12191986.png)
![N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide](/img/structure/B12191989.png)
![1,4-Bis[(6-methylnaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B12191992.png)
![4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B12191993.png)
